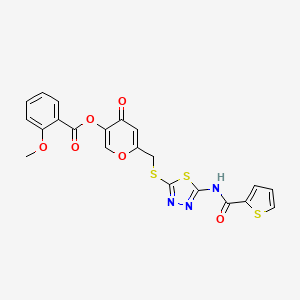

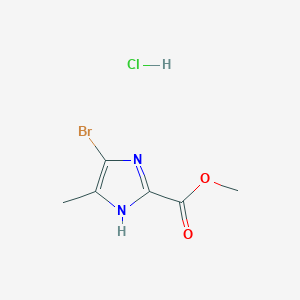

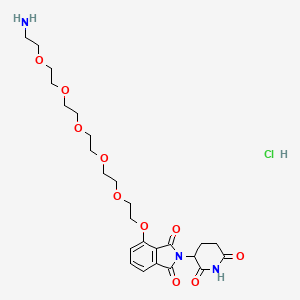

![molecular formula C15H9N3O2 B2871119 2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 1097783-82-8](/img/structure/B2871119.png)

2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a chemical compound with the empirical formula C15H9N3O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazoles, such as 2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid, has been a topic of recent research . The synthesis of imidazoles often involves the formation of bonds during the formation of the imidazole . One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of 2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid is complex, with multiple bonds and functional groups . The molecule contains a cyanophenyl group, a benzimidazole group, and a carboxylic acid group .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a diverse range of chemical reactions, including the formation of amides, carbamates, and ureas . Imidazoles can also be used to convert alcohols into esters .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

The benzimidazole core of this compound is a prominent pharmacophore in drug discovery, often found in drugs treating cancer, infectious diseases, hypertension, and more . Its structural similarity to purines makes it a key motif in drug design, particularly for anticancer agents. Substituent groups on the benzimidazole structure can significantly influence bioactivity against various cancer cell lines .

Chemical Catalysis

Alpha-aminobenzimidazoles, derivable from carboxylic acids like MFCD20265179, serve as chiral ligands in chemical catalysis . They are crucial for asymmetric synthesis, which is fundamental in producing enantiomerically pure pharmaceuticals.

Synthesis of Non-Protein Amino Acids

MFCD20265179 can be converted into unique non-protein amino acids, which are valuable in medicinal chemistry for the synthesis of peptide analogs and enzyme inhibitors .

Orientations Futures

The future directions of research on 2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid could involve further exploration of its synthesis methods, its potential applications, and its role in various chemical reactions. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

Propriétés

IUPAC Name |

2-(3-cyanophenyl)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c16-8-9-2-1-3-10(6-9)14-17-12-5-4-11(15(19)20)7-13(12)18-14/h1-7H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQUBEXNKYBRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2871042.png)

![3'-(4-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2871056.png)